molecular formula C6H6INO B079513 2-Amino-4-iodophenol CAS No. 99969-17-2

2-Amino-4-iodophenol

Cat. No. B079513
CAS RN: 99969-17-2
M. Wt: 235.02 g/mol
InChI Key: JRCVKCSFJNERAW-UHFFFAOYSA-N
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Description

2-Amino-4-iodophenol is a chemical compound with the molecular formula C6H6INO . It is a brown solid with a molecular weight of 235.02 g/mol . The IUPAC name for this compound is 2-amino-4-iodophenol .


Synthesis Analysis

The synthesis of 2-Amino-4-iodophenol could potentially involve a nucleophilic aromatic substitution reaction . This type of reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The reaction conditions and the structure of the aryl halide can significantly influence the reactivity .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-iodophenol is represented by the linear formula C6H6INO . The InChI code for this compound is 1S/C6H6INO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-4-iodophenol are not mentioned in the search results, it is known that aryl halides like this compound can undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

2-Amino-4-iodophenol has a density of 2.1±0.1 g/cm³, a boiling point of 325.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 45.3±0.3 cm³, a polar surface area of 46 Ų, and a molar volume of 112.2±3.0 cm³ .

Scientific Research Applications

Additionally, 2-Amino-4-iodophenol derivatives, specifically 2-(aminomethyl)phenols, have been studied for their saluretic and diuretic activity in rats and dogs. These compounds have shown significant activity and possess potential as therapeutic agents with antihypertensive and anti-inflammatory properties (Stokker et al., 1980).

In the field of protein structure determination, methods have been developed to site-specifically incorporate p-iodo-L-phenylalanine, a derivative of 2-Amino-4-iodophenol, into proteins. This incorporation facilitates single-wavelength anomalous dispersion experiments on in-house X-ray sources, thus aiding in the structural study of proteins (Xie et al., 2004).

Furthermore, 2-Amino-4-iodophenol has been utilized in palladium-catalyzed reactions for the synthesis of unprotected phenols from functionalized organozinc reagents. This demonstrates its utility in organic chemistry, particularly in the synthesis of complex molecules (Jackson, Rilatt & Murray, 2004).

In medical research, a compound synthesized from 2-amino-5-methylphenol (related to 2-Amino-4-iodophenol) showed antitumor activity against human B cell and T cell lymphoblastoid cell lines, inducing a mixed type of cell death, apoptosis, and necrosis (Koshibu-Koizumi et al., 2002).

Safety And Hazards

The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, and acute toxicity (oral) .

properties

IUPAC Name

2-amino-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCVKCSFJNERAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561554
Record name 2-Amino-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-iodophenol

CAS RN

99969-17-2
Record name 2-Amino-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-iodophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-amino-4-iodophenol was prepared by the HCl and SnCl2 reduction of 2-nitro-4-iodophenol which was obtained from the nitration of p-iodophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SS Mitra, K Sreekumar - Reactive and Functional Polymers, 1997 - Elsevier
… The dichloroiodate reagent converted 2-aminophenol to 56% of 2-amino-4-iodophenol. Attempts to enhance the yield of the product by increasing the reaction time or high molar ratio …
Number of citations: 20 www.sciencedirect.com
RC Evers - Journal of Polymer Science: Polymer Chemistry …, 1978 - Wiley Online Library
Novel fluorocarbon bis(o‐aminophenol) monomers were synthesized by a multistep route from 1,3‐diiodohexafluoropropane and 1,8‐diiodohexadecafluorooctane. The acetic acid‐…
Number of citations: 8 onlinelibrary.wiley.com
P Bartos, AA Hande, A Pietrzak… - New Journal of …, 2021 - pubs.rsc.org
… From 2-amino-4-iodophenol, 40,51 precursor 2n was obtained in 58–63% yield (258–268 mg) as yellow crystals: mp: 226–227 C (MeCN); 1 H NMR (500 MHz, DMSO-d 6 ) δ 8.64–8.69 (…
Number of citations: 4 pubs.rsc.org

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